molecular formula C17H21NO3 B2461122 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide CAS No. 1798459-00-3

2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Cat. No.: B2461122
CAS No.: 1798459-00-3
M. Wt: 287.359
InChI Key: RUUIUXPAMSNFOC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide core, which is further substituted with a branched propan-2-yl amine bearing a furan-3-yl moiety. Its synthesis likely follows standard amide coupling or substitution reactions, with characterization via NMR, FTIR, and mass spectrometry, as seen in related compounds .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-21-16-6-4-14(5-7-16)11-17(19)18-13(2)10-15-8-9-20-12-15/h4-9,12-13H,3,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUIUXPAMSNFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with 3-furylpropan-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a 4-ethoxyphenyl group and a furan-3-yl-propan-2-yl side chain. Below is a comparative analysis with key analogs:

Compound Key Structural Features Biological Activity/Notes Source
2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide 4-ethoxyphenyl, furan-3-yl-propan-2-yl amine Unknown activity; structural focus on lipophilicity and heterocyclic interactions.
N-(4-Ethoxyphenyl)acetamide Simpler acetamide with 4-ethoxyphenyl group (no furan or branched chain). Baseline for studying ethoxy’s impact on solubility/metabolism.
Naphtho[2,1-b]furan-1-yl acetamides (e.g., Compound 3, 4) Fused naphthofuran core with nitro/acylamino substituents. Antibacterial activity demonstrated; furan’s role in enhancing aromatic stacking.
(2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Stereochemically complex with ethoxyphenyl and benzamide groups. Highlights ethoxy’s compatibility with chiral centers in peptide-like structures.
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) Trifluoroethoxy pyridine and isopropylphenyl groups. Voltage-gated calcium channel stabilizer; ethoxy replaced with trifluoroethoxy for enhanced activity.
20a (GPR139 agonist) 4-Methoxyphenyl ethyl group with pyrrolotriazinone acetamide. Agonist activity at GPR139; methoxy vs. ethoxy comparison suggests tunable receptor binding.

Pharmacological and Physicochemical Properties

  • Ethoxy vs. Methoxy/Propoxy Substituents : Ethoxy (‒OCH₂CH₃) offers intermediate lipophilicity compared to methoxy (‒OCH₃) and propoxy (‒OCH₂CH₂CH₃). In , ethoxy-containing analogs (e.g., Entry 16) are prioritized for balanced solubility and membrane permeability .
  • Furan Positional Isomerism: The furan-3-yl group in the target compound differs from furan-2-yl derivatives in .
  • Amine Branching: The propan-2-yl amine branch may enhance conformational flexibility, contrasting with rigid aromatic amines in ’s quinoline derivatives .

Biological Activity

2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is an organic compound known for its complex structure, which includes both aromatic and heterocyclic components. Its molecular formula is C16H20N2O3, with a molecular weight of approximately 288.34 g/mol. The compound features a 4-ethoxyphenyl group attached to an acetamide moiety, which is further substituted with a furan ring connected through a propan-2-yl linker. This structural arrangement suggests potential biological activity, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the furan ring and the amide bond are particularly notable, as they may enhance the compound's affinity for specific receptors or enzymes involved in disease processes. Preliminary studies indicate that compounds with similar structures often exhibit anti-inflammatory and anticancer properties.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar compounds, suggesting that 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide may also possess significant anticancer properties. For example, compounds containing furan and phenyl moieties have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Comparison of Anticancer Activity with Related Compounds

Compound NameIC50 (µM)Target Cell Line
2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamideTBDTBD
1-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro0.39HCT116
N-(1-(furan-3-yl)propan-2-yl)-1-methyltriazoleTBDA549

Note: TBD indicates that data is not yet available for this specific compound.

Anti-inflammatory Activity

Compounds similar to 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide have demonstrated anti-inflammatory effects in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

A case study involving structurally related compounds demonstrated their efficacy in reducing tumor growth in murine models. The study reported a significant decrease in tumor size, correlating with increased apoptosis in cancer cells treated with the test compounds.

Case Study Summary:

  • Objective: Evaluate the anticancer effects of furan-containing derivatives.
  • Methodology: Tumor-bearing mice were treated with varying doses of the compound.
  • Results:
    • Significant reduction in tumor volume (p < 0.05).
    • Enhanced apoptosis markers were observed through histological analysis.

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